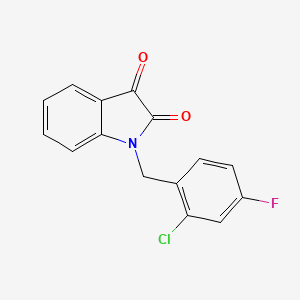

1-(2-chloro-4-fluorobenzyl)-1H-indole-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

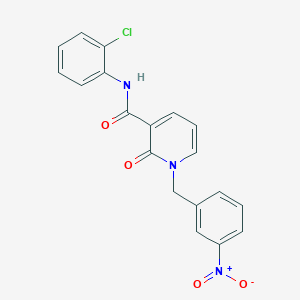

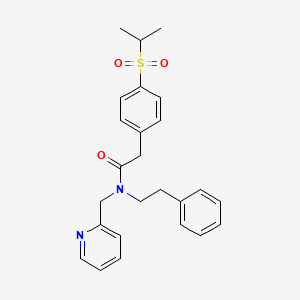

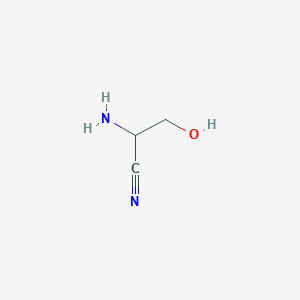

The compound “1-(2-chloro-4-fluorobenzyl)-1H-indole-2,3-dione” is a complex organic molecule. It likely contains an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a 2,3-dione group (indicating the presence of two carbonyl groups at the 2nd and 3rd positions of the indole), and a 2-chloro-4-fluorobenzyl group (a benzyl group with chlorine and fluorine substituents) attached to the nitrogen of the indole .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and 2,3-dione groups, as well as the 2-chloro-4-fluorobenzyl substituent . The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar dione groups and the halogen substituents might influence its solubility, while the aromatic indole ring might contribute to its stability .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Synthesis and Anticancer Activity : The derivative has been utilized in synthesizing N-substituted indole derivatives showing promising anticancer activity against human breast cancer cells. The presence of strong electron-withdrawing groups, like nitro groups, enhances its effectiveness (Kumar & Sharma, 2022).

Spiro-Indole Derivatives and Anticancer Efficacy : Spiro-indole derivatives, structurally related to 1-(2-chloro-4-fluorobenzyl)-1H-indole-2,3-dione, have shown significant anticancer properties in various cancer cell lines (Eraslan-Elma et al., 2022).

Antituberculosis Activity

- Structure-Antituberculosis Activity Relationship : Derivatives of this compound have been studied for their antituberculosis activity against Mycobacterium tuberculosis. Certain derivatives exhibited significant inhibitory activity, highlighting their potential in tuberculosis treatment (Karalı et al., 2007).

Neuroprotective and Chemosensor Applications

Acetylcholinesterase Inhibition : Analogous compounds have been synthesized for their potential as acetylcholinesterase inhibitors, suggesting applications in neurodegenerative diseases like Alzheimer's (Ismail et al., 2012).

Selective Optical Chemosensors : Derivatives have been employed as chemosensors for Fe3+ ions, demonstrating high sensitivity and selectivity. This suggests their application in metal ion detection and environmental monitoring (Fahmi et al., 2019).

Wirkmechanismus

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This suggests that the compound might interact with transition metals used in these reactions.

Mode of Action

Based on its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that the compound might form carbon-carbon bonds under mild and functional group tolerant reaction conditions .

Biochemical Pathways

The suzuki–miyaura cross-coupling reactions, in which similar compounds are used, involve the formation of carbon-carbon bonds . This suggests that the compound might play a role in synthetic pathways that require the formation of such bonds.

Pharmacokinetics

A compound with a similar structure, “4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4h)-one (gm-90432)”, has been evaluated for its efficacy and pharmacokinetics as an anti-seizure agent . This suggests that “1-[(2-chloro-4-fluorophenyl)methyl]indole-2,3-dione” might have similar pharmacokinetic properties.

Result of Action

Based on its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that the compound might contribute to the formation of carbon-carbon bonds, which are fundamental to many synthetic processes in chemistry.

Action Environment

The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, compounds containing halogen substituents can sometimes be hazardous due to their potential reactivity . Always refer to the appropriate safety data sheet (SDS) for detailed safety and handling information .

Zukünftige Richtungen

The future directions for research on this compound would likely depend on its intended applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, or investigating its safety and efficacy in clinical trials .

Eigenschaften

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClFNO2/c16-12-7-10(17)6-5-9(12)8-18-13-4-2-1-3-11(13)14(19)15(18)20/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRGYDMBTCQXTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,5S)-5-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid](/img/structure/B2468827.png)

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2468828.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)

![1-[4-(1-azepanylsulfonyl)benzoyl]-2-(ethylthio)-1H-benzimidazole](/img/structure/B2468838.png)